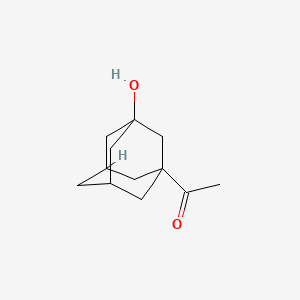

1-(3-Hydroxy-1-adamantyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxy-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGLYJERYAKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343737 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39917-38-9 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone (CAS: 39917-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-1-adamantyl)ethanone, also known as 1-acetyl-3-hydroxyadamantane, is a functionalized adamantane derivative. The adamantane cage, a rigid, lipophilic, and three-dimensional carbocyclic structure, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and bioavailability. This compound serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors with therapeutic potential. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block in drug discovery.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 39917-38-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][4] |

| Boiling Point | 303.02 °C at 760 mmHg | [5] |

| Flash Point | 127.946 °C | [5] |

| Vapor Pressure | 9.2E-05 mmHg at 25°C | [5] |

| Refractive Index | 1.586 | [5] |

| Storage Temperature | 2-8°C | [1][2] |

| Purity (typical) | 95% - 98% | [4][6] |

Synthesis

Representative Experimental Protocol

Step 1: Synthesis of 1-Acetyladamantane (Friedel-Crafts Acylation)

This protocol is a general representation of a Friedel-Crafts acylation of adamantane.

-

Materials:

-

Adamantane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve adamantane (1.0 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-acetyladamantane.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound (Cobalt-Catalyzed Oxidation)

This is a representative protocol based on literature for the oxidation of adamantane derivatives.

-

Materials:

-

1-Acetyladamantane

-

Cobalt(II) acetate

-

Glacial acetic acid

-

Oxygen (O₂) gas

-

-

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a gas inlet, combine 1-acetyladamantane (1.0 eq) and cobalt(II) acetate (e.g., 0.05 eq) in glacial acetic acid.

-

Heat the mixture to 60 °C.

-

Bubble oxygen gas through the reaction mixture for 2 hours.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetic acid under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude this compound by column chromatography to yield the final product.

-

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit signals corresponding to the adamantane cage protons and the acetyl methyl protons. The adamantane protons would appear as a series of broad multiplets in the range of approximately 1.5-2.5 ppm. The acetyl methyl protons would likely appear as a sharp singlet at around 2.1 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2-2.4 | m | 2H | Adamantane CH |

| ~2.1 | s | 3H | -C(O)CH₃ |

| ~1.5-2.0 | m | 12H | Adamantane CH₂ |

| Variable | br s | 1H | -OH |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the adamantane cage, and the methyl carbon of the acetyl group.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~210-215 | C=O |

| ~68-72 | C-OH |

| ~40-50 | Adamantane quaternary C |

| ~30-45 | Adamantane CH and CH₂ |

| ~25-30 | -C(O)CH₃ |

Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2850-2950 | C-H stretch (adamantane cage) |

| ~1700 | C=O stretch (ketone) |

Expected Mass Spectrometry Fragmentation

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 194 would be expected. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 151, and subsequent loss of water (H₂O, 18 Da) from the hydroxylated adamantane core.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A significant area of its use is in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are being investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity.

Mandatory Visualizations

Synthetic Workflow

Caption: General two-step synthesis of this compound.

Application in Drug Discovery Workflow

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE | 39917-38-9 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 39917-38-9 [sigmaaldrich.com]

- 5. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE|lookchem [lookchem.com]

- 6. 1-acetyl-3-adamantanol|39917-38-9-Maohuan Chemical [bschem.com]

Technical Guide: Physicochemical Properties of 1-(3-Hydroxy-1-adamantyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-1-adamantyl)ethanone is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane and its derivatives are of significant interest in medicinal chemistry due to their lipophilic nature and unique steric properties, which can enhance the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers in drug discovery and development. The compound is particularly relevant as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1][2]

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [3][4] |

| Molecular Weight | 194.27 g/mol | [3][4] |

| Boiling Point | 303.02 °C at 760 mmHg | [5] |

| Melting Point | Not experimentally determined. | |

| Flash Point | 127.946 °C | [5] |

| Density | 1.236 g/cm³ | [5] |

| LogP (predicted) | 1.9067 | [5] |

| pKa | Not experimentally determined. | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone. | General knowledge based on structure |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature as the beginning of the melting range.

-

Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.

-

For a pure compound, the melting range should be narrow (within 1-2 °C).

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug delivery and formulation.

Materials:

-

This compound

-

Solvents: Purified water, Ethanol, Acetone, Diethyl ether

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, incrementally add more solvent and repeat the vortexing and observation steps until the solid dissolves or a large volume of solvent has been added.

-

Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For the hydroxyl group in this compound, this value is important for predicting its ionization state at different pH values.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., ethanol/water) in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) at a time.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is a measure of lipophilicity.

Method: Shake-Flask Method

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound of known concentration in either water or n-octanol.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel.

-

Add a known amount of the stock solution to the separatory funnel.

-

Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and octanolic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Calculate LogP as the base-10 logarithm of P.

Synthesis and Signaling Pathway

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1-acetyladamantane.[5] The following diagram illustrates the general workflow.

Caption: Synthesis workflow for this compound.

Signaling Pathway: Inhibition of 11β-HSD1

This compound and related adamantane derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][6][7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. By inhibiting 11β-HSD1, these compounds reduce local cortisol levels, which has therapeutic potential for metabolic diseases. The diagram below illustrates this signaling pathway and the point of inhibition.

Caption: Inhibition of the 11β-HSD1 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(3-Hydroxy-1-adamantyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-1-adamantyl)ethanone is a derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and the presence of hydroxyl and acetyl functional groups at the bridgehead positions make its conformational analysis a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of this compound. Due to a lack of specific published experimental or computational studies on this particular molecule, this guide outlines the expected structural features based on the well-understood chemistry of adamantane derivatives. Furthermore, it details the standard experimental and computational methodologies that would be employed for a thorough structural and conformational analysis.

Introduction

Adamantane and its derivatives are of significant interest in drug development and materials science due to their lipophilicity, rigidity, and unique steric properties. The compound this compound, with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol , incorporates a hydrophilic hydroxyl group and a polar acetyl group onto the adamantane scaffold. Understanding the precise three-dimensional arrangement of these functional groups is crucial for predicting its physicochemical properties, reactivity, and potential biological activity. This guide serves as a foundational document for researchers investigating this molecule, providing a theoretical framework and a methodological roadmap for its structural elucidation.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a rigid adamantane cage with an acetyl group at the C1 bridgehead position and a hydroxyl group at the C3 bridgehead position.

2.1. The Adamantane Cage:

The adamantane core is a highly stable, strain-free tricyclic alkane with a diamondoid structure. Its carbon framework is conformationally rigid, meaning the relative positions of the bridgehead and methylene carbons are fixed. This rigidity is a defining feature of the molecule.

2.2. Substituent Conformation:

The primary conformational flexibility in this compound arises from the rotation of the acetyl and hydroxyl groups.

-

Acetyl Group: The acetyl group at the C1 position can rotate around the C1-C(O) single bond. The preferred conformation is likely to be one that minimizes steric hindrance with the adjacent methylene protons of the adamantane cage. The orientation of the carbonyl group will influence the molecule's dipole moment and its potential for intermolecular interactions.

-

Hydroxyl Group: The hydroxyl group at the C3 position also has rotational freedom around the C3-O bond. Its orientation can be influenced by intramolecular hydrogen bonding.

2.3. Intramolecular Interactions:

A key conformational feature to consider is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acetyl group. The distance between the C1 and C3 bridgehead positions in the adamantane cage is fixed, which may or may not be conducive to the formation of a stable intramolecular hydrogen bond. The presence and strength of such an interaction would significantly influence the molecule's overall conformation and its infrared spectrum.

Quantitative Data (Hypothetical)

While specific experimental data for this compound is not publicly available, the following tables illustrate how such data would be presented for a comprehensive structural analysis.

Table 1: Hypothetical Crystallographic Data from Single-Crystal X-ray Diffraction

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1108.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.162 |

Table 2: Hypothetical Key Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C(acetyl) | 1.52 |

| C(acetyl)=O | 1.21 |

| C3-O(hydroxyl) | 1.43 |

| O(hydroxyl)-H | 0.96 |

| ∠ C2-C1-C(acetyl) | 109.5 |

| ∠ C1-C(acetyl)=O | 120.3 |

| ∠ C4-C3-O(hydroxyl) | 109.2 |

Table 3: Hypothetical Conformational Energy Profile from Computational Modeling

| Conformer | Dihedral Angle (C2-C1-C(O)-CH₃) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 | 0.00 |

| B | 60 | 2.5 |

| C | -60 | 2.5 |

Experimental Protocols for Structural and Conformational Analysis

The following sections detail the standard experimental methodologies required to determine the molecular structure and conformation of this compound.

4.1. Synthesis and Purification:

A common synthetic route to this compound involves the oxidation of 1-acetyladamantane.

-

Protocol: To a solution of 1-acetyladamantane in glacial acetic acid, add a catalytic amount of cobalt(II) acetate. Heat the mixture to 60°C and bubble oxygen gas through the solution for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

4.2. Single-Crystal X-ray Diffraction:

This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

-

Protocol:

-

Crystallization: Grow single crystals of this compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments are particularly valuable.

-

Protocol:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

-

NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space. The presence of cross-peaks between the hydroxyl proton and protons of the acetyl group or the adamantane cage would provide direct evidence for specific conformations.

-

4.4. Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the vibrational modes of the functional groups in the molecule. It is particularly useful for studying hydrogen bonding.

-

Protocol:

-

Sample Preparation: Prepare a sample of this compound as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Analyze the positions, shapes, and intensities of the absorption bands. A broad O-H stretching band in the region of 3200-3600 cm⁻¹ would be indicative of hydrogen bonding. A shift in the C=O stretching frequency (typically around 1715 cm⁻¹) could also suggest the presence of an intramolecular hydrogen bond.

-

Computational Modeling for Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to predict its stable conformations.

-

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to determine their populations at a given temperature.

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum and to predict the IR spectrum.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the stable conformers and compare them with the experimental data to aid in the assignment of the solution-state conformation.

-

Workflow for Structural and Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the molecular structure and conformation of this compound.

Caption: Logical workflow for the structural and conformational analysis.

Conclusion

While specific experimental data on this compound remains to be published, this guide provides a robust theoretical and methodological framework for its structural and conformational analysis. The rigid adamantane core, combined with the flexible hydroxyl and acetyl substituents, presents an interesting case for studying conformational preferences and potential intramolecular interactions. The experimental and computational protocols detailed herein represent the standard approach for a comprehensive characterization of this and similar molecules. Such studies are essential for understanding the structure-property relationships that govern the applications of adamantane derivatives in drug discovery and materials science.

Spectroscopic Profile of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the adamantane derivative, 1-(3-Hydroxy-1-adamantyl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Acetyl-3-hydroxyadamantane, 1-Hydroxy-3-acetyladamantane

-

Molecular Formula: C₁₂H₁₈O₂[1]

-

Molecular Weight: 194.27 g/mol [1]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rigid cage-like structure of the adamantane core, the proton and carbon environments are well-defined, leading to a characteristic NMR spectrum. The presence of hydroxyl and acetyl groups at the bridgehead positions influences the chemical shifts of the nearby protons and carbons. The predicted data is based on established chemical shift values for adamantane derivatives and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.15 | Singlet | 3H | -C(O)CH₃ |

| ~ 1.90 - 2.10 | Multiplet | 2H | Adamantane CH₂ |

| ~ 1.70 - 1.85 | Multiplet | 8H | Adamantane CH₂ |

| ~ 1.60 | Singlet (broad) | 1H | -OH |

| ~ 1.50 - 1.65 | Multiplet | 4H | Adamantane CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 209.0 | C=O |

| ~ 68.0 | C-OH |

| ~ 50.0 | Quaternary C |

| ~ 45.0 - 49.0 | Adamantane CH₂ |

| ~ 35.0 - 40.0 | Adamantane CH₂ |

| ~ 30.0 - 35.0 | Adamantane CH |

| ~ 28.0 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the hydroxyl and carbonyl functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1705 | Strong | C=O stretch (ketone) |

| 1450 - 1350 | Medium | C-H bend (alkane) |

| 1250 - 1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns resulting from the loss of the acetyl group and water.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | Low | [M - CH₃]⁺ |

| 176 | Low | [M - H₂O]⁺ |

| 151 | High | [M - COCH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3.1.3. ¹³C NMR Acquisition Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation A dilute solution of the sample is prepared by dissolving 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

3.3.2. Instrumentation and Conditions A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for the analysis. The typical operating conditions are as follows:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Discovery and First Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and first reported synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone (CAS No: 39917-38-9). This adamantane derivative has garnered interest in medicinal chemistry, notably as a building block for pharmacologically active compounds. This document details the seminal synthesis as reported by L. G. F. Patrick and his team in 1973, which involves the lead tetraacetate oxidation of 1-acetyladamantane. Included are the detailed experimental protocols, quantitative data from the original publication, and visualizations of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Discovery

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has been extensively utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The introduction of functional groups onto the adamantane cage allows for the synthesis of a diverse range of derivatives with potential biological activity.

The first documented synthesis of this compound was reported in 1973 by L. G. F. Patrick et al. in the Journal of the Chemical Society, Perkin Transactions 1. The research focused on the functionalization of the adamantane nucleus at the tertiary C-3 position, which is less reactive than the bridgehead C-1 position. The synthesis was achieved through the oxidation of 1-acetyladamantane using lead tetraacetate, a reagent known for its ability to effect remote functionalization of C-H bonds. This discovery provided a viable route to a key intermediate for the preparation of further substituted adamantane derivatives for biological evaluation.

First Synthesis: Experimental Protocol

The first synthesis of this compound was achieved via the lead tetraacetate oxidation of 1-acetyladamantane. The detailed experimental procedure is outlined below, based on the original publication.

Materials and Methods

-

Starting Material: 1-Acetyladamantane

-

Reagents: Lead tetraacetate (Pb(OAc)₄), Acetic acid (CH₃COOH), Benzene

-

Apparatus: Standard laboratory glassware for organic synthesis, including a round-bottom flask, reflux condenser, and heating mantle.

Synthetic Procedure

A solution of 1-acetyladamantane (1.00 g, 5.6 mmol) in a mixture of acetic acid (25 ml) and benzene (10 ml) was prepared in a round-bottom flask. To this solution, lead tetraacetate (5.0 g, 11.3 mmol) was added. The reaction mixture was then heated under reflux for 24 hours.

After the reflux period, the reaction mixture was cooled to room temperature and poured into water (100 ml). The aqueous mixture was then extracted with ether (3 x 50 ml). The combined ethereal extracts were washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) and water (50 ml), and finally dried over anhydrous magnesium sulfate (MgSO₄).

The solvent was removed under reduced pressure to yield a crude product. The crude product was then purified by chromatography on a silica gel column, eluting with a mixture of light petroleum (b.p. 60-80 °C) and ether.

Quantitative Data

The following table summarizes the quantitative data obtained from the first synthesis of this compound.

| Parameter | Value |

| Starting Material | 1-Acetyladamantane |

| Product | This compound |

| Yield | 42% |

| Melting Point | 68-69 °C |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Crystalline solid |

| Spectroscopic Data | |

| Infrared (IR) νₘₐₓ (Nujol) | 3460 cm⁻¹ (O-H), 1690 cm⁻¹ (C=O) |

| ¹H NMR (CDCl₃, δ) | 1.6-2.4 (m, 14H, adamantyl H), 2.10 (s, 3H, COCH₃), 2.55 (s, 1H, OH) |

Visualization of the Synthetic Workflow

The following diagram illustrates the experimental workflow for the first synthesis of this compound.

Caption: Synthetic workflow for the first synthesis of this compound.

Logical Relationship of the Reaction

The synthesis proceeds via a remote C-H bond activation and functionalization, a key transformation in synthetic organic chemistry.

Caption: Logical flow of the lead tetraacetate-mediated oxidation of 1-acetyladamantane.

Conclusion

The pioneering work of Patrick and colleagues in 1973 established a foundational method for the synthesis of this compound. This synthesis, utilizing a lead tetraacetate-mediated oxidation, provided a crucial starting point for the exploration of 1,3-disubstituted adamantane derivatives in various fields, particularly in the design of novel therapeutic agents. The detailed protocol and characterization data presented herein serve as a valuable resource for researchers seeking to utilize this important chemical entity in their synthetic endeavors. Subsequent research has explored alternative and potentially more efficient or environmentally benign synthetic routes, but the initial discovery remains a cornerstone in the chemistry of functionalized adamantanes.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(3-Hydroxy-1-adamantyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and potential degradation profile of 1-(3-Hydroxy-1-adamantyl)ethanone. Due to the absence of specific experimental data in the public domain for this particular compound, this guide synthesizes information on the well-established thermal properties of adamantane derivatives and outlines the standard analytical methodologies used for their characterization. The protocols and potential degradation pathways described herein are intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Adamantane and its derivatives are recognized for their rigid, cage-like hydrocarbon structure, which imparts exceptional thermal stability.[1][2] This inherent stability is a valuable characteristic in drug development, contributing to longer shelf life and robustness of active pharmaceutical ingredients. This compound, incorporating both a hydroxyl and an ethanone functional group on the adamantane core, is a compound of interest for which a thorough understanding of its thermal behavior is crucial for its development and application.

Expected Thermal Properties

The thermal stability of this compound is anticipated to be high, a characteristic feature of the adamantane scaffold.[2] The melting point and decomposition temperature are expected to be significantly influenced by the presence of the polar hydroxyl and ketone functional groups, which can participate in intermolecular hydrogen bonding. While precise values require experimental determination, a hypothetical summary of expected thermal properties is presented in Table 1.

Table 1: Hypothetical Thermal Properties of this compound

| Property | Estimated Value | Method of Analysis |

| Melting Point (T | ||

| ) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (T | ||

| ) | > 250 °C | Thermogravimetric Analysis (TGA) |

| 5% Weight Loss Temperature (T | ||

| ) | > 280 °C | Thermogravimetric Analysis (TGA) |

Note: These values are estimations based on the general thermal stability of functionalized adamantane derivatives and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound would be primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[5]

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the thermogravimetric analyzer's temperature and mass balance according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition temperature (T ) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature at which 5% mass loss occurs (T ).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point (T ) and enthalpy of fusion (ΔH ) of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid to ensure good thermal contact.[6] Prepare an empty, crimped pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the thermal program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).[6]

-

-

-

Data Acquisition: Run the temperature program and record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify the endothermic peak corresponding to melting.

-

The onset of the peak is typically taken as the melting point (T ).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH ).

-

Potential Thermal Degradation Profile

While specific degradation studies for this compound are not available, a potential degradation profile can be postulated based on the functional groups present and the known high stability of the adamantane core. The adamantane cage itself is thermally robust, suggesting that degradation will likely initiate at the functional group substituents.

Potential Degradation Pathways:

-

Dehydration: The tertiary hydroxyl group at the C-3 position could undergo dehydration at elevated temperatures, particularly in the presence of acidic or basic impurities, to form an alkene.

-

Decarbonylation/Decarboxylation: The acetyl group at the C-1 position could undergo fragmentation. Depending on the conditions, this could involve decarbonylation to yield a methyl-adamantane derivative or more complex fragmentation pathways.

-

Fragmentation of the Adamantane Cage: At very high temperatures, beyond the initial decomposition of the functional groups, the adamantane C-C bonds will eventually cleave, leading to the formation of smaller hydrocarbon fragments.

The analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would be essential to definitively identify the degradation products and elucidate the precise degradation mechanism.

Conclusion

This compound is expected to exhibit high thermal stability, a characteristic trait of its adamantane framework. A comprehensive thermal analysis using TGA and DSC is necessary to quantify its melting point, decomposition temperature, and other thermodynamic parameters. The outlined experimental protocols provide a robust starting point for such investigations. Understanding the thermal degradation profile is critical for ensuring the stability and safety of this compound in its potential applications in drug development and materials science. Further studies, including evolved gas analysis, are recommended to fully elucidate the degradation mechanisms.

References

- 1. Adamantanone Degradation Pathway [eawag-bbd.ethz.ch]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. azom.com [azom.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

Technical Guide: Solubility Profile of 1-(3-Hydroxy-1-adamantyl)ethanone in Organic Solvents

Abstract

This technical guide addresses the solubility of 1-(3-Hydroxy-1-adamantyl)ethanone (CAS No. 39917-38-9), a key intermediate in various synthetic processes. A comprehensive literature search indicates that specific quantitative solubility data for this compound in various organic solvents is not publicly available. This document, therefore, provides a theoretical solubility framework based on the principle of "like dissolves like," outlines a detailed, best-practice experimental protocol for determining solubility via the widely accepted shake-flask method, and presents logical and experimental workflows using mandatory visualizations.

Introduction to this compound

This compound is a functionalized adamantane derivative. Its structure consists of a bulky, rigid, and lipophilic adamantane cage, a polar hydroxyl (-OH) group, and a polar ketone (C=O) group. This combination of a large nonpolar core with two polar functional groups results in a molecule with moderate polarity, which dictates its solubility behavior in different organic solvents. Understanding this solubility is crucial for its use in synthesis, purification, formulation, and various applications within drug discovery and materials science.

Solubility Data

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are advised to determine this data experimentally for their specific application and conditions (e.g., temperature, pressure). The table below is provided as a template for recording such experimental findings.

| Solvent | Classification | Predicted Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Hexane | Nonpolar | Low | Data not available |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | Data not available |

| Dichloromethane | Polar Aprotic | Moderate to High | Data not available |

| Chloroform | Polar Aprotic | Moderate to High | Data not available |

| Diethyl Ether | Polar Aprotic | Moderate | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Data not available |

| Acetone | Polar Aprotic | High | Data not available |

| Isopropanol | Polar Protic | Moderate to High | Data not available |

| Ethanol | Polar Protic | Moderate to High | Data not available |

| Methanol | Polar Protic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |

| Water | Polar Protic | Low | Data not available |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[1][2] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar adamantane cage suggests some affinity for nonpolar solvents. However, the presence of the polar hydroxyl and ketone groups will significantly limit solubility in highly nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ketone group of the molecule. Solvents like DMSO are particularly effective. High solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with both the hydroxyl and ketone groups. Good solubility is expected, though it may be limited by the large nonpolar adamantane structure, especially in the case of highly polar methanol.

The logical relationship for predicting solubility is visualized in the diagram below.

Caption: Logical diagram of predicted solubility based on intermolecular forces.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] The procedure involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples vigorously for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

The experimental workflow for this protocol is visualized below.

References

A Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone: Current Knowledge and Future Computational Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-1-adamantyl)ethanone is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of antiviral drug metabolites and enzyme inhibitors.[1][2] While extensive dedicated theoretical and computational studies on this specific molecule are not widely available in public literature, this guide summarizes its known physicochemical properties, synthesis protocols, and reactivity. Furthermore, it outlines a hypothetical yet standard computational workflow that can be employed to investigate its potential as a pharmacophore and guide the development of new therapeutic agents. This document serves as a foundational resource for researchers interested in the practical application and further computational analysis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is essential for its characterization, handling, and use in both experimental and computational settings.

| Property | Value | Source |

| IUPAC Name | This compound | ChemBridge |

| Synonyms | 1-Acetyl-3-hydroxyadamantane; 3-Hydroxy-1-acetyl adamantane | [1] |

| CAS Number | 39917-38-9 | [3] |

| Molecular Formula | C12H18O2 | [1] |

| Molecular Weight | 194.27 g/mol | [3] |

| InChI Code | 1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | [3] |

| InChI Key | ISGGLYJERYAKTR-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 303.02 °C at 760 mmHg | [1] |

| Flash Point | 127.946 °C | [1] |

| Vapor Pressure | 9.2E-05mmHg at 25°C | [1] |

| Refractive Index | 1.586 | [1] |

Synthesis and Reactivity

Synthesis Protocol

A common synthesis route for this compound involves the oxidation of 1-acetyladamantane. A representative experimental protocol is as follows:

Materials:

-

1-acetyladamantane

-

Cobalt(II) acetate

-

Acetic acid

-

Oxygen

Procedure:

-

A solution of 1-acetyladamantane and cobalt(II) acetate in acetic acid is prepared in a reaction vessel.

-

The mixture is heated to approximately 60°C.

-

Oxygen is bubbled through the solution.

-

The reaction is allowed to proceed for 2 hours.

-

Following the reaction, the product, this compound, is isolated and purified from the reaction mixture. Byproducts may also be present.[1]

This process provides a yield of approximately 47%.[1]

Chemical Reactivity and Applications

This compound serves as a versatile reactant in various chemical transformations. Notably, it is utilized in the insertion reaction of adamantanes with dimethyldioxirane.[1][2] Its derivatives have garnered significant interest in drug discovery. For instance, it is a precursor in the synthesis of adamantyl ethanone pyridyl derivatives, which have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[4]

Proposed Computational Workflow for Drug Discovery

Given the absence of specific theoretical studies on this compound, a standard and robust computational workflow is proposed here to guide future research. This workflow is typical in modern drug discovery for evaluating a molecule's potential as a drug candidate or a scaffold for further development.

The proposed workflow would involve the following key stages:

-

3D Structure Generation and Optimization: A 3D structure of the molecule would be generated and its geometry optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a low-energy and stable conformation.

-

Pharmacophore Modeling: The optimized structure would be analyzed to identify its key chemical features (pharmacophore), such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition by a biological target.

-

Molecular Docking: The molecule would be docked into the active site of a relevant protein target (e.g., 11β-HSD1) to predict its binding orientation and affinity. This provides insights into the potential protein-ligand interactions.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to get a more dynamic view of the interactions, MD simulations would be performed.

-

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule would be predicted using various computational models. This step is crucial for evaluating the drug-likeness of the compound.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While this guide provides a summary of its known properties and synthesis, the full potential of this molecule can be further unlocked through detailed theoretical and computational investigations. The proposed computational workflow offers a roadmap for such studies, which could accelerate the design and discovery of novel therapeutics based on the adamantane scaffold. It is anticipated that future research in this area will provide deeper insights into the structure-activity relationships of its derivatives and their interactions with biological targets.

References

Quantum Chemical Calculations for Adamantane Derivatives: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to performing and interpreting quantum chemical calculations on adamantane derivatives, with a specific focus on 1-(3-Hydroxy-1-adamantyl)ethanone as a representative model. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this guide synthesizes methodologies and findings from numerous studies on related adamantane compounds to provide a robust framework for researchers. This document is intended for professionals in computational chemistry, drug discovery, and materials science.

Introduction to Adamantane Derivatives and Computational Chemistry

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, lipophilicity, and unique electronic properties.[1] These characteristics make them valuable scaffolds for the development of new drugs and advanced materials.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the structural, electronic, and spectroscopic properties of these molecules, thereby guiding experimental synthesis and analysis.[3][4]

Computational methods allow for the in-silico investigation of molecular geometries, vibrational frequencies (IR and Raman), electronic properties such as HOMO-LUMO gaps, and NMR chemical shifts.[5] These theoretical predictions, when validated against experimental data, provide deep insights into the behavior of adamantane derivatives and can significantly accelerate the research and development process.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For adamantane derivatives, DFT has been shown to provide a good balance between computational cost and accuracy.[3]

Computational Protocol

A typical computational workflow for studying adamantane derivatives is outlined below. This process involves geometry optimization, frequency calculations, and the prediction of various molecular properties.

References

A Technical Deep Dive into 1-(3-Hydroxy-1-adamantyl)ethanone and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This technical review focuses on 1-(3-hydroxy-1-adamantyl)ethanone and its analogs, a class of compounds that has shown promise in various therapeutic areas, including metabolic diseases and virology. This document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used in their evaluation, presenting quantitative data in structured tables and illustrating key pathways and workflows using Graphviz diagrams.

Synthesis and Chemical Properties

This compound serves as a key intermediate in the synthesis of more complex adamantane derivatives.[4][5] Its synthesis can be achieved through various routes, often involving the oxidation of adamantane precursors. One documented method involves the reaction of adamantane with dimethyldioxirane.[4] Further modifications of the ethanone and hydroxyl moieties allow for the generation of a diverse library of analogs.

A general synthetic scheme for adamantyl ethanone derivatives involves the nucleophilic coupling reaction between a corresponding aryl methyl alcohol and 1-adamantyl bromomethyl ketone under basic conditions.[6] Another common approach is the coupling reaction of 1-adamantyl bromomethyl ketone with a mercaptan in the presence of triethylamine in acetonitrile.[6]

General Synthetic Workflow for Adamantyl Ethanone Derivatives

Caption: A generalized workflow for the synthesis of adamantyl ethanone derivatives.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A substantial body of research has focused on adamantyl ethanone derivatives as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.[8]

Several studies have reported the synthesis and evaluation of adamantyl ethanone pyridyl derivatives, which have demonstrated significant inhibitory activity against human 11β-HSD1.[8][9] The structure-activity relationship (SAR) studies reveal that the nature of the linker between the adamantyl ethanone core and the pyridyl ring, as well as the substitution pattern on the pyridine, plays a crucial role in their inhibitory potency.

Table 1: 11β-HSD1 Inhibitory Activity of Selected Adamantyl Ethanone Analogs

| Compound | Linker | Heterocyclic Ring | IC50 (nM) for human 11β-HSD1 | Reference |

| 26 | -S- | Thiophene | 101 | [6] |

| 27 | -S- | 1-Methyl-1H-imidazole | 93 | [6] |

| 29 | -S- | 5-Methyl-1,3,4-thiadiazole | 61 | [6] |

| 43 | -SO2-CH2- | 2-Pyridyl | 34 | [8] |

| 45 | -SO2-CH2- | 4-Pyridyl | 34 | [8] |

| 72 | -OCH2- | 4-(N,N-dimethylcarbamoyl)phenyl | 50-70 | [7] |

Signaling Pathway of 11β-HSD1 Inhibition

Caption: Inhibition of cortisol production by adamantyl ethanone analogs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A notable analog, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (a derivative of the core structure), has been identified as a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor.[10] DPP-IV inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. This compound demonstrated excellent oral bioavailability and potent antihyperglycemic activity in preclinical models, suggesting its potential for once-a-day administration.[10]

Other Biological Activities

The adamantane scaffold is known to be present in various approved drugs with diverse activities.[1][3] For instance, amantadine and rimantadine are antiviral agents.[3][11] Adamantane derivatives have also been explored for their potential as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer and improve the oral bioavailability of certain drugs.[12] Furthermore, some adamantane derivatives have shown antimicrobial and antifungal properties.[11][13] While specific studies on the antimicrobial activity of this compound itself are limited, the broader class of adamantane derivatives shows promise in this area.

Experimental Protocols

General Procedure for the Synthesis of Adamantyl Ethanone Pyridyl Sulfide Derivatives

The following is a representative experimental protocol for the synthesis of adamantyl ethanone pyridyl sulfide derivatives, as adapted from the literature.[8]

-

Dissolution: To a solution of 1-adamantyl bromomethyl ketone (1.0 eq) in acetonitrile (CH3CN), add the corresponding pyridyl mercaptan (1.1 eq).

-

Base Addition: Add triethylamine (Et3N) (1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired adamantyl ethanone pyridyl sulfide derivative.

In Vitro 11β-HSD1 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the 11β-HSD1 inhibitory activity of test compounds.[7]

-

Cell Culture: Use a stable cell line expressing human 11β-HSD1, such as HEK293 cells transfected with the HSD11B1 gene.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions to the desired concentrations.

-

Assay Procedure:

-

Incubate the cells with the test compound at various concentrations for a specified period (e.g., 30 minutes) at 37°C.

-

Add the substrate, cortisone, and the cofactor, NADPH, to initiate the enzymatic reaction.

-

Incubate for a further period (e.g., 1-2 hours) at 37°C.

-

-

Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for 11β-HSD1 Inhibition Assay

Caption: A typical workflow for an in vitro 11β-HSD1 inhibition assay.

Conclusion

This compound and its analogs represent a versatile scaffold in drug discovery. Their unique physicochemical properties, imparted by the adamantane cage, have led to the development of potent inhibitors of key enzymes such as 11β-HSD1 and DPP-IV. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic profiles. Further research into this class of molecules holds significant promise for the development of novel therapeutics for metabolic disorders and potentially other diseases. The detailed methodologies and structured data presented in this review serve as a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-HYDROXY-ADAMANTAN-1-YL)-ETHANONE|lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone from Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic, and three-dimensional cage structure. This structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 1-(3-Hydroxy-1-adamantyl)ethanone is a valuable intermediate and a known metabolite of the antiviral drug Rimantadine. Its synthesis from the readily available hydrocarbon adamantane involves a multi-step process requiring careful control of reaction conditions to achieve desired regioselectivity and yields.

These application notes provide a detailed overview of a reliable synthetic route from adamantane to this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound from adamantane is a three-step process. The first step involves the carboxylation of adamantane at a bridgehead position via the Koch-Haaf reaction to yield 1-adamantanecarboxylic acid. Subsequently, this carboxylic acid is converted to 1-acetyladamantane (also known as 1-adamantyl methyl ketone). The final step is the selective hydroxylation of the adamantane cage at the C-3 position to afford the target molecule.

Caption: Overall synthetic workflow from adamantane.

Data Presentation

The following table summarizes the typical yields for each step in the synthesis of this compound from adamantane.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Koch-Haaf Reaction | Adamantane | 1-Adamantanecarboxylic Acid | HCOOH, H₂SO₄, CCl₄, t-BuOH | 67-99%[1][2] |

| 2 | Acetylation | 1-Adamantanecarboxylic Acid | 1-Acetyladamantane | Acetic acid, CaO catalyst, high temperature | ~85%[1] |

| 3 | Hydroxylation | 1-Acetyladamantane | This compound | Dimethyldioxirane (DMDO) in acetone | ~47%[3] |

Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

The Koch-Haaf reaction is a robust method for the carboxylation of tertiary C-H bonds. In the case of adamantane, this reaction proceeds selectively at one of the four equivalent bridgehead positions.[4]

Caption: Mechanism of the Koch-Haaf reaction.

Materials:

-

Adamantane

-

96% Sulfuric acid (H₂SO₄)

-

Carbon tetrachloride (CCl₄)

-

98-100% Formic acid (HCOOH)

-

t-Butyl alcohol

-

Crushed ice

-

15N Ammonium hydroxide

-

Acetone

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure: [1]

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, charge 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

-

Cool the vigorously stirred mixture to 17–19 °C in an ice bath.

-

Add 1 mL of 98% formic acid.

-

Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Pour the reaction mixture onto 700 g of crushed ice.

-

Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

-

Combine the organic layers and wash with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.

-

Collect the salt by filtration, wash with 20 mL of cold acetone, and then suspend it in 250 mL of water.

-

Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.

Expected Yield: 12–13 g (67–72%).[1] Higher yields of up to 99% have been reported under optimized conditions.[2]

Step 2: Synthesis of 1-Acetyladamantane

This step converts the carboxylic acid to a methyl ketone. A high-temperature, gas-phase catalytic method is described here for its efficiency.[1]

Materials:

-

1-Adamantanecarboxylic acid

-

Acetic acid

-

Calcium oxide (CaO) catalyst

Procedure: [1]

-

Prepare a mixture of 1-adamantanecarboxylic acid and acetic acid in a molar ratio of 1:10.

-

Pass the mixture in the gas phase through a reactor containing a calcium oxide catalyst.

-

Maintain the reactor temperature at 470-480 °C.

-

The reaction products are passed through a condenser and then diluted with water.

-